4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile
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Overview
Description
4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile is a chemical compound with the molecular formula C14H16N2 and a molecular weight of 212.29 g/mol . This compound is characterized by its bicyclic structure, which includes a 2-azabicyclo[2.2.1]heptane moiety attached to a 3-methylbenzonitrile group . It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile involves several steps. One common synthetic route includes the reaction of 3-methylbenzonitrile with a bicyclic amine under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity .
Chemical Reactions Analysis
Scientific Research Applications
4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into certain binding sites, potentially inhibiting or activating biological pathways . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with enzymes and receptors in the body .
Comparison with Similar Compounds
4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile can be compared with other similar compounds, such as:
4-{2-Azabicyclo[2.2.1]heptan-2-yl}-benzonitrile: This compound lacks the methyl group on the benzene ring, which may affect its reactivity and biological activity.
3-Methylbenzonitrile: This simpler compound lacks the bicyclic structure, making it less complex and potentially less active in certain reactions.
2-Azabicyclo[2.2.1]heptane:
Biological Activity
4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure includes a bicyclic amine system, which is known for its ability to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{12}H_{14}N_{2}
- Molecular Weight : 198.25 g/mol
- CAS Number : Not specified in the sources.
The compound features a 3-methylbenzonitrile moiety attached to a bicyclic amine, which may influence its interaction with biological systems.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in neurological pathways. Compounds with similar structures have been studied for their effects on:
- Neurotransmitter Receptors : Potential interactions with dopamine and serotonin receptors.
- Enzyme Inhibition : Possible inhibition of acetylcholinesterase, which is critical in neurodegenerative diseases.
Pharmacological Studies
Several studies have investigated the pharmacological properties of related compounds:
- Neuroprotective Effects : Research indicates that bicyclic amines can exhibit neuroprotective effects in models of neurodegeneration, potentially through modulation of neurotransmitter systems and reduction of oxidative stress .
- Antidepressant Activity : Compounds structurally related to this compound have shown promise as antidepressants in preclinical studies by enhancing serotonergic activity .
- Analgesic Properties : Some derivatives have demonstrated analgesic effects in animal models, suggesting that this class of compounds may be useful in pain management .
Case Studies
A few notable case studies highlight the biological activity of related compounds:
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound:
- Substituents on the Aromatic Ring : Variations in substituents can significantly affect receptor binding affinity and selectivity.
- Bicyclic Amine Configuration : The stereochemistry of the bicyclic system plays a vital role in determining pharmacological effects.
Properties
IUPAC Name |
4-(2-azabicyclo[2.2.1]heptan-2-yl)-3-methylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-10-6-11(8-15)3-5-14(10)16-9-12-2-4-13(16)7-12/h3,5-6,12-13H,2,4,7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVMEZAXUCNDLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)N2CC3CCC2C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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